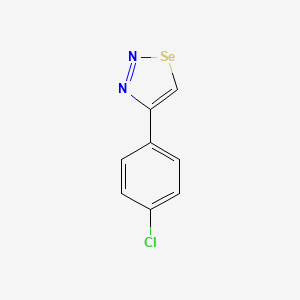
1,2,3-Selenadiazole, 4-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Selenadiazole, 4-(4-chlorophenyl)-: is a selenium-containing heterocyclic compound. It is part of the selenadiazole family, which is known for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- typically involves the reaction of 4-chlorophenylhydrazine with selenium dioxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of petroleum ether and ethyl acetate as solvents for recrystallization is common .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- is utilized in the synthesis of semiconductor nanoparticles and other advanced materials .
Biology and Medicine: The compound exhibits significant biological activities, including antibacterial, antimicrobial, anticancer, and insecticidal properties. It has been studied for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- involves its interaction with cellular components, leading to various biological effects. For instance, its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-3/7 pathways . The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
Comparison with Similar Compounds
1,2,3-Selenadiazole: A parent compound with similar structural features but without the chlorophenyl group.
Benzo[1,2,3]selenadiazole: A fused ring system with enhanced stability and different biological activities.
Uniqueness: 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
27892-68-8 |
|---|---|
Molecular Formula |
C8H5ClN2Se |
Molecular Weight |
243.56 g/mol |
IUPAC Name |
4-(4-chlorophenyl)selenadiazole |
InChI |
InChI=1S/C8H5ClN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |
InChI Key |
UHIYRSORHUCZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


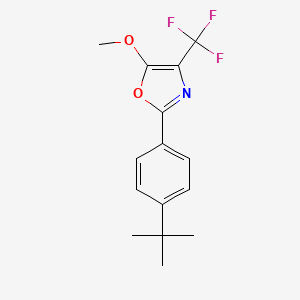
![N-cyclohexyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11074258.png)
![(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11074262.png)
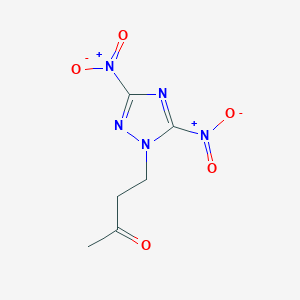
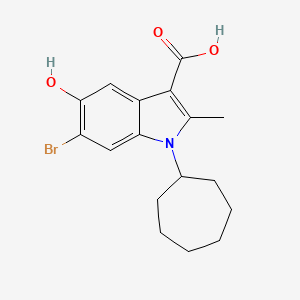
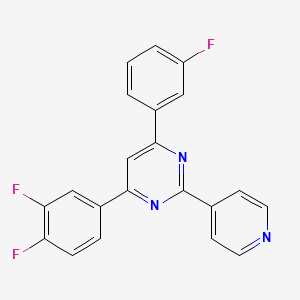
![2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074284.png)
![4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B11074289.png)
![2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074294.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11074297.png)
![2-[(4-methylphenyl)carbonyl]-N-(3-oxo-1,3-diphenylpropyl)hydrazinecarbothioamide](/img/structure/B11074305.png)
![1-[5-(1-Adamantyl)-2-methyl-3-furoyl]piperidine](/img/structure/B11074317.png)
![3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11074327.png)

